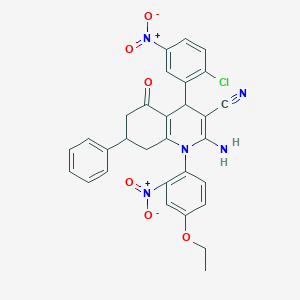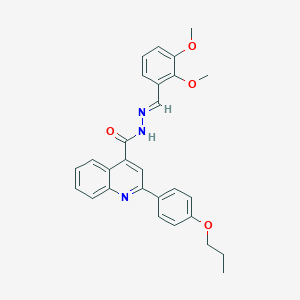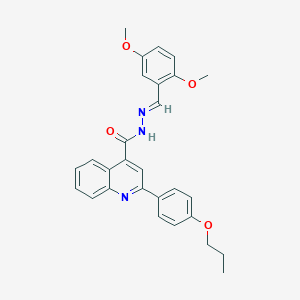
2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process may include:
Condensation Reactions: Combining various aromatic aldehydes with amines and other reagents.
Cyclization: Formation of the hexahydroquinoline ring structure through cyclization reactions.
Functional Group Modifications: Introduction of nitro, chloro, and ethoxy groups through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions, particularly involving the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Nucleophiles like sodium ethoxide for ethoxy group introduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield amino derivatives.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science:
作用機序
The mechanism of action of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the biological activity being studied. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline core structures.
Nitrophenyl Compounds: Compounds containing nitrophenyl groups, known for their biological activities.
Uniqueness
The uniqueness of 2-AMINO-4-(2-CHLORO-5-NITROPHENYL)-1-(4-ETHOXY-2-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C30H24ClN5O6 |
|---|---|
分子量 |
586g/mol |
IUPAC名 |
2-amino-4-(2-chloro-5-nitrophenyl)-1-(4-ethoxy-2-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C30H24ClN5O6/c1-2-42-20-9-11-24(25(15-20)36(40)41)34-26-12-18(17-6-4-3-5-7-17)13-27(37)29(26)28(22(16-32)30(34)33)21-14-19(35(38)39)8-10-23(21)31/h3-11,14-15,18,28H,2,12-13,33H2,1H3 |
InChIキー |
LFWQREWZJLBDJI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-] |
正規SMILES |
CCOC1=CC(=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)CC(C3)C5=CC=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445603.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B445606.png)
![2-({5-[1-(4-BROMOANILINO)ETHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445608.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B445610.png)

![N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B445614.png)
![3,4,5-triethoxy-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B445615.png)
![4-methyl-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B445616.png)
![2-{[5-(4-BROMOPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445618.png)
![3-CHLORO-N'~1~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B445619.png)
![N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445620.png)
![4-chloro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B445624.png)

